Cas no 1018266-14-2 (3-(Butylcarbamoyl)phenoxyacetic acid)

3-(Butylcarbamoyl)phenoxyacetic acid is a synthetic carboxylic acid derivative featuring a phenoxyacetic acid backbone substituted with a butylcarbamoyl group at the meta position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate in the preparation of more complex molecules. The butylcarbamoyl moiety enhances lipophilicity, potentially improving membrane permeability in biologically active compounds. Its well-defined structure allows for precise modifications, making it valuable in medicinal chemistry for structure-activity relationship studies. The compound’s stability under standard laboratory conditions further supports its utility in multi-step synthetic routes. Analytical characterization is straightforward via standard techniques such as NMR and HPLC.
3-(Butylcarbamoyl)phenoxyacetic acid structure
1018266-14-2 structure
Product name:3-(Butylcarbamoyl)phenoxyacetic acid
CAS No:1018266-14-2
MF:C13H17NO4
MW:251.278383970261
CID:4559256

3-(Butylcarbamoyl)phenoxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(Butylcarbamoyl)phenoxy)acetic acid
    • 3-(BUTYLCARBAMOYL)PHENOXYACETIC ACID
    • 2-[3-(butylcarbamoyl)phenoxy]acetic acid
    • 3-(Butylcarbamoyl)phenoxyacetic acid
    • Inchi: 1S/C13H17NO4/c1-2-3-7-14-13(17)10-5-4-6-11(8-10)18-9-12(15)16/h4-6,8H,2-3,7,9H2,1H3,(H,14,17)(H,15,16)
    • InChI Key: DUDTUZKLQHYRTK-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1=CC=CC(=C1)C(NCCCC)=O

Computed Properties

  • Exact Mass: 251.115758g/mol
  • Monoisotopic Mass: 251.115758g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • XLogP3: 2.1
  • Molecular Weight: 251.28g/mol

3-(Butylcarbamoyl)phenoxyacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B690803-250mg
3-(Butylcarbamoyl)phenoxyacetic acid
1018266-14-2
250mg
$ 190.00 2023-04-18
TRC
B690803-500mg
3-(Butylcarbamoyl)phenoxyacetic acid
1018266-14-2
500mg
$ 293.00 2023-04-18
TRC
B690803-100mg
3-(Butylcarbamoyl)phenoxyacetic acid
1018266-14-2
100mg
$ 98.00 2023-04-18
A2B Chem LLC
AI05443-1g
3-(Butylcarbamoyl)phenoxyacetic acid
1018266-14-2 95%
1g
$176.00 2024-04-20
TRC
B690803-1g
3-(Butylcarbamoyl)phenoxyacetic acid
1018266-14-2
1g
$ 414.00 2023-04-18
A2B Chem LLC
AI05443-5g
3-(Butylcarbamoyl)phenoxyacetic acid
1018266-14-2 95%
5g
$662.00 2024-04-20
1PlusChem
1P00HA3N-5g
3-(Butylcarbamoyl)phenoxyacetic acid
1018266-14-2 95%
5g
$870.00 2025-02-28
1PlusChem
1P00HA3N-1g
3-(Butylcarbamoyl)phenoxyacetic acid
1018266-14-2 95%
1g
$228.00 2025-02-28

Additional information on 3-(Butylcarbamoyl)phenoxyacetic acid

3-(Butylcarbamoyl)phenoxyacetic Acid: A Comprehensive Overview

3-(Butylcarbamoyl)phenoxyacetic acid (CAS No. 1018266-14-2) is a compound of significant interest in the fields of organic chemistry, pharmacology, and agriculture. This compound, characterized by its unique structure and versatile applications, has garnered attention due to its potential in various industries. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 3-(Butylcarbamoyl)phenoxyacetic acid, providing a comprehensive understanding of its significance in modern science.

The molecular structure of 3-(Butylcarbamoyl)phenoxyacetic acid consists of a phenoxy group attached to an acetic acid moiety, with a butylcarbamoyl substituent at the meta position of the phenyl ring. This arrangement imparts unique chemical properties, making it a valuable compound for both academic and industrial purposes. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules, particularly in the development of herbicides and pharmaceutical agents.

One of the most notable aspects of 3-(Butylcarbamoyl)phenoxyacetic acid is its synthesis process. Traditionally, this compound is synthesized through a multi-step procedure involving nucleophilic substitution and condensation reactions. However, recent advancements in catalytic techniques have enabled more efficient and environmentally friendly methods. For instance, researchers have explored the use of microwave-assisted synthesis to streamline the production process, reducing reaction times and minimizing by-products.

From an application standpoint, 3-(Butylcarbamoyl)phenoxyacetic acid has found extensive use in agriculture as a component in herbicides. Its ability to inhibit specific enzymatic pathways in plants makes it effective in controlling weeds without adversely affecting crops. Moreover, studies have demonstrated its potential as an anti-inflammatory agent due to its inhibitory effects on cyclooxygenase enzymes. These findings underscore its dual role in both agricultural and medicinal fields.

Recent research has also focused on modifying the structure of 3-(Butylcarbamoyl)phenoxyacetic acid to enhance its bioavailability and efficacy. For example, scientists have explored the incorporation of lipid-soluble groups to improve drug delivery systems. These modifications not only enhance therapeutic potential but also pave the way for novel applications in nanotechnology and targeted drug delivery.

In terms of environmental impact, 3-(Butylcarbamoyl)phenoxyacetic acid has been studied for its biodegradability and toxicity profiles. While it exhibits moderate biodegradation rates under aerobic conditions, concerns remain regarding its persistence in aquatic environments. Ongoing research aims to develop eco-friendly alternatives that retain the compound's beneficial properties while minimizing ecological risks.

From a regulatory perspective, 3-(Butylcarbamoyl)phenoxyacetic acid must comply with stringent safety standards across various jurisdictions. Its classification under different regulatory frameworks influences its usage and handling protocols. Ensuring adherence to these guidelines is crucial for maintaining safety standards and preventing adverse environmental impacts.

In conclusion, 3-(Butylcarbamoyl)phenoxyacetic acid (CAS No. 1018266-14-2) stands as a testament to the ingenuity of modern chemistry. Its diverse applications, coupled with ongoing research into its optimization and safety profiles, highlight its importance as a multifaceted compound with vast potential across industries. As scientific advancements continue to unfold, this compound is poised to play an even greater role in shaping future innovations.

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